3-(2-Ethylbutylidene)azetidine
CAS No.:
Cat. No.: VC17645763
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N |
|---|---|
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | 3-(2-ethylbutylidene)azetidine |
| Standard InChI | InChI=1S/C9H17N/c1-3-8(4-2)5-9-6-10-7-9/h5,8,10H,3-4,6-7H2,1-2H3 |
| Standard InChI Key | XKYFAKLBUBEWDW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C=C1CNC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(2-Ethylbutylidene)azetidine consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-ethylbutylidene group. The ethylbutylidene moiety introduces a branched aliphatic chain, creating steric effects that influence reactivity and stability. The compound’s IUPAC name, 3-(2-ethylbutylidene)azetidine, reflects this substitution pattern.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 139.24 g/mol | |
| Purity | ≥95% (discontinued product) | |
| CAS Registry | 1557539-57-7 |
The azetidine ring’s inherent strain (approximately 24–26 kcal/mol) and the electron-rich nitrogen center make this compound amenable to ring-opening reactions, a feature exploited in pharmaceutical derivatization .
Synthetic Methodologies
Direct Displacement Reactions
This method involves substituting a leaving group (e.g., mesylate or tosylate) on a preformed azetidine core with a nucleophile. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with amines under thermal conditions (80°C in acetonitrile) to yield azetidine-3-amines . Adapting this approach, the 2-ethylbutylidene group could be introduced via alkylation or alkenylation of a precursor azetidine electrophile.
Strain-Release Ring-Opening
Strain-release reactions exploit the high ring strain of azabicyclobutane (ABB) intermediates. For instance, ABB reacts with amine nucleophiles at low temperatures (-78°C) to form azetidines . While this method is effective for unsubstituted azetidines, steric hindrance from the 2-ethylbutylidene group may limit its applicability.
Challenges in Synthesis
-
Steric Hindrance: The bulky 2-ethylbutylidene substituent complicates nucleophilic substitution or strain-release reactions.
-
Thermal Stability: Prolonged heating (required for displacement reactions) risks decomposition, as noted in related azetidine syntheses .
-
Purification: The compound’s discontinued status suggests challenges in scaling up or isolating high-purity batches.
Physicochemical Properties
Stability and Reactivity
The azetidine ring’s strain renders 3-(2-ethylbutylidene)azetidine reactive toward electrophiles and acids. The compound’s stability under ambient conditions is undocumented, but analogous azetidines are typically stored at -20°C under inert atmospheres .
Spectroscopic Data
While specific spectral data for this compound are unavailable, related azetidines exhibit characteristic NMR signals:
-
-NMR: Protons on the azetidine ring resonate between δ 3.0–4.0 ppm, while aliphatic chain protons appear upfield (δ 0.8–1.5 ppm) .
-
-NMR: The nitrogen-bearing carbon resonates near δ 55 ppm, with aliphatic carbons between δ 20–35 ppm .
Azetidines are recognized as “privileged structures” in drug discovery due to their bioavailability and metabolic stability . Although 3-(2-ethylbutylidene)azetidine itself is not cited in clinical studies, its structural analogs feature in:
-
Kinase Inhibitors: Azetidine-3-amines are key motifs in kinase-targeted therapies .
-
Antibiotics: Macrolide antibiotics incorporate azetidine rings to enhance membrane permeability .
Agricultural Chemistry
Challenges and Future Directions
Synthetic Optimization
Future research should explore:
-
Catalytic Asymmetric Synthesis: To access enantiomerically pure variants for chiral drug candidates.
-
Late-Stage Functionalization: Modifying the ethylbutylidene group post-synthesis to diversify applications .
Biological Evaluation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume